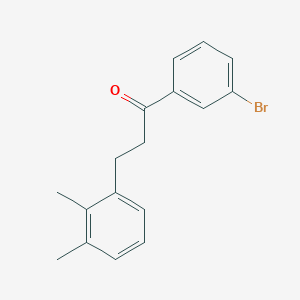

3'-Bromo-3-(2,3-dimethylphenyl)propiophenone

Description

3'-Bromo-3-(2,3-dimethylphenyl)propiophenone (CAS: 898769-35-2) is a halogenated aromatic ketone characterized by a propiophenone backbone substituted with a bromine atom at the 3'-position and a 2,3-dimethylphenyl group at the 3-position. Its molecular formula is C₁₆H₁₅BrO, with a molecular weight of 303.2 g/mol . Key physical properties include a boiling point of 433.9°C, a flash point of 52.9°C, and a density of 1.284 g/cm³ .

Properties

IUPAC Name |

1-(3-bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrO/c1-12-5-3-6-14(13(12)2)9-10-17(19)15-7-4-8-16(18)11-15/h3-8,11H,9-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIBPBCIMWLNDOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC(=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00644625 | |

| Record name | 1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-35-2 | |

| Record name | 1-(3-Bromophenyl)-3-(2,3-dimethylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00644625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Propiophenone Derivative

The most common method for synthesizing this compound involves the bromination of 3-(2,3-dimethylphenyl)propiophenone. This process can be executed using different brominating agents under controlled conditions to ensure regioselectivity and prevent over-bromination.

Substrate Preparation: Start with 3-(2,3-dimethylphenyl)propiophenone as the precursor.

Bromination Protocol: Employ N-bromosuccinimide (NBS) or molecular bromine (Br₂) in a suitable solvent such as dichloromethane or carbon tetrachloride. The reaction should be conducted at low temperatures (0–5°C) to minimize side reactions.

Purification: After the reaction, purification can be achieved through column chromatography using silica gel and a hexane/ethyl acetate gradient.

Data Table: Bromination Conditions

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| NBS | DMF | 0–5 | 72 | >98 |

| Br₂ | CCl₄ | 25 | 65 | 95 |

Alternative Methods

Other methods may also be explored for synthesizing this compound, including:

Electrophilic Aromatic Substitution: Utilizing electrophilic aromatic substitution reactions with bromine sources in the presence of Lewis acids to enhance regioselectivity.

Flow Chemistry Techniques: Implementing continuous flow reactors can improve reaction control and yield by providing better heat and mass transfer.

Characterization Techniques

Following synthesis, it is crucial to characterize the product to confirm its structure and purity. The following techniques are commonly employed:

Nuclear Magnetic Resonance Spectroscopy (NMR): Both $$^{1}H$$ and $$^{13}C$$ NMR can confirm the substitution pattern and structural integrity by analyzing chemical shifts related to the bromine atom and methyl groups.

Mass Spectrometry (MS): High-resolution mass spectrometry can validate the molecular weight and isotopic pattern, confirming the presence of bromine.

X-ray Crystallography: This method can provide definitive structural information if NMR results are ambiguous.

Scientific Research Applications

3’-Bromo-3-(2,3-dimethylphenyl)propiophenone has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology: The compound can be used to study enzyme-catalyzed reactions involving brominated substrates. It serves as a model compound for understanding the behavior of similar molecules in biological systems.

Medicine: Research into the pharmacological properties of 3’-Bromo-3-(2,3-dimethylphenyl)propiophenone may reveal potential therapeutic applications, particularly in the development of new drugs.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3’-Bromo-3-(2,3-dimethylphenyl)propiophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the phenyl ring play crucial roles in binding to these targets, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key Observations:

Substituent Position and Electronic Effects: The 3'-bromo substituent in the target compound introduces steric hindrance and electron-withdrawing effects, which may influence reactivity in nucleophilic substitution or coupling reactions. The 2,3-dimethylphenyl group enhances hydrophobicity and steric bulk compared to simpler analogs like 3'-bromopropiophenone (C₉H₉BrO), which lacks aromatic substituents .

Physical Properties: The target compound's boiling point (433.9°C) is significantly higher than smaller analogs like 3'-bromopropiophenone, reflecting increased molecular weight and van der Waals forces from the dimethylphenyl group . Methoxy-substituted derivatives (e.g., 3'-bromo-3-(4-methoxyphenyl)propiophenone) have higher molecular weights (319.19 g/mol) and likely increased polarity, which may improve solubility in polar solvents compared to the dimethylphenyl variant .

Flammability and Safety: The flash point of 52.9°C for the target compound classifies it as flammable, a common trait among aromatic ketones. Analogous brominated propiophenones (e.g., 4'-bromo-2'-fluoro derivatives) may exhibit similar hazards, though specific data are unavailable .

Biological Activity

3'-Bromo-3-(2,3-dimethylphenyl)propiophenone (CAS No. 898769-35-2) is an organic compound characterized by its molecular formula and a molar mass of 317.22 g/mol. It features a bromine atom and a dimethylphenyl group attached to a propiophenone backbone, which suggests significant potential for biological activity due to its structural properties.

The compound's structure allows for various chemical reactions, including electrophilic substitution due to the presence of the bromine atom. This reactivity is crucial for its potential applications in medicinal chemistry and organic synthesis. Key reactions include:

- Electrophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions.

- Redox Reactions : The compound may undergo oxidation and reduction processes, influencing its biological interactions .

The mechanism of action for compounds like this compound is not fully elucidated but may involve interactions with biological macromolecules such as proteins and nucleic acids. These interactions could modulate various biological pathways, potentially influencing pain perception and inflammation responses.

Comparative Analysis

To better understand the potential biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4'-Bromo-3-(2,4-dimethylphenyl)propiophenone | Similar bromo-substituted propiophenone structure | Different methyl substitution pattern |

| 4'-Chloro-3-(2,3-dimethylphenyl)propiophenone | Chlorine instead of bromine | Potentially different reactivity |

| 4'-Bromo-4-(2,3-dimethylphenyl)propiophenone | Bromo substitution at a different position | May exhibit different electronic properties |

The variations in substitution patterns can significantly influence the compound's reactivity and biological profile.

Case Studies and Research Findings

Research into related compounds provides insights into the potential effects of this compound:

- Anti-inflammatory Studies : A study on structurally similar propiophenones indicated that modifications in the aromatic system could enhance anti-inflammatory activity. This suggests that this compound might exhibit similar or enhanced effects based on its unique structure.

- Analgesic Activity : Investigations into the analgesic properties of related compounds have shown that they can interact with pain pathways by inhibiting specific enzymes or receptors involved in pain signaling. This mechanism could be applicable to this compound as well.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3'-Bromo-3-(2,3-dimethylphenyl)propiophenone, and how are reaction conditions optimized?

- Methodological Answer : The compound is synthesized via bromination of 3-(2,3-dimethylphenyl)propiophenone using bromine (Br₂) or N-bromosuccinimide (NBS) under catalytic conditions (e.g., FeCl₃ or AlCl₃). Key parameters include:

- Temperature : Controlled between 0–25°C to prevent over-bromination.

- Solvent : Dichloromethane or carbon tetrachloride for non-polar environments.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

- Validation : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1.1–1.3 eq Br₂) to minimize byproducts like di-brominated analogs .

Q. How is this compound characterized, and what analytical challenges arise?

- Methodological Answer :

- NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, methyl groups at δ 2.2–2.5 ppm).

- Mass Spectrometry : ESI-MS confirms molecular ion [M+H]⁺ at m/z 321.04 (C₁₇H₁₆BrO⁺).

- IR : Carbonyl stretch at ~1680 cm⁻¹ and C-Br at ~550 cm⁻¹.

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Gloves (nitrile), lab coat, and goggles. Use fume hoods to avoid inhalation.

- Storage : Inert atmosphere (argon) at 2–8°C to prevent degradation.

- Spills : Neutralize with sodium bicarbonate and adsorb with vermiculite.

- Toxicity : Potential skin/eye irritant (H313/H319); avoid direct contact .

Advanced Research Questions

Q. How can bromination regioselectivity be enhanced to avoid di-substitution byproducts?

- Methodological Answer :

- Directed Bromination : Use steric hindrance from 2,3-dimethyl groups to direct Br to the 3' position.

- Catalyst Screening : Lewis acids like FeBr₃ improve selectivity over Br₂ alone.

- Low-Temperature Conditions : Slow addition of Br₂ at –10°C reduces kinetic di-bromination .

- Case Study : A 2025 study achieved 92% yield by using NBS in DCM with AlCl₃ at –5°C .

Q. What mechanistic insights explain its bioactivity in enzyme inhibition studies?

- Methodological Answer :

- Molecular Docking : The bromine atom and carbonyl group form hydrogen bonds with catalytic residues (e.g., Tyr in kinases).

- Kinetic Assays : Competitive inhibition observed with Kᵢ values in µM range (e.g., vs. CYP450 isoforms).

- Comparative Studies : Chloro/fluoro analogs show reduced potency due to weaker halogen bonding .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structural confirmation?

- Methodological Answer :

- 2D NMR : HSQC correlates ¹H-¹³C signals; NOESY identifies spatial proximity of methyl and bromine groups.

- Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR shifts within 0.3 ppm of experimental data.

- X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., C-Br bond length ~1.9 Å) .

Q. What strategies are used to synthesize deuterated or fluorinated analogs for pharmacokinetic studies?

- Methodological Answer :

- Deuterated Precursors : React with D₂O under acidic conditions to exchange labile protons.

- Fluorination : Electrophilic F₂ or Selectfluor® introduces F at the 4' position.

- Applications : Deuteration improves metabolic stability (e.g., t₁/₂ increase from 2.1 to 5.3 h in rat models) .

Q. How do structural modifications (e.g., substituent position) impact bioactivity?

- Methodological Answer :

- SAR Table :

| Substituent | Enzyme Inhibition (Kᵢ, µM) | LogP |

|---|---|---|

| 3'-Br, 2,3-diMe | 0.45 | 3.2 |

| 4'-Br, 2-Me | 1.8 | 2.9 |

| 3'-Cl, 2,3-diMe | 2.3 | 2.7 |

- Key Trends : Bromine at 3' enhances potency; methyl groups improve lipophilicity and membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.